molecular formula C13H24N2O2 B1526326 Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 1086394-55-9

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1526326
CAS No.: 1086394-55-9
M. Wt: 240.34 g/mol
InChI Key: LIBZZJJMJPLVQW-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a piperidine and a diazaspirodecane ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures, usually between 60-80°C, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the spirocyclic nitrogen atoms .

Scientific Research Applications

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with different substitution patterns.

    Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Smaller ring system with similar functional groups.

    Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Even smaller ring system with similar reactivity.

Uniqueness

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is unique due to its larger spirocyclic ring system, which provides greater conformational flexibility and potential for diverse chemical modifications. This makes it a valuable scaffold in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBZZJJMJPLVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719160
Record name tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-55-9
Record name 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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